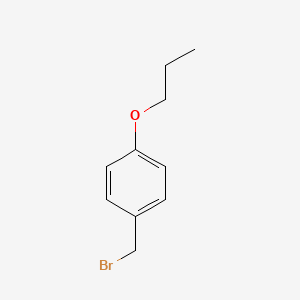

1-(bromomethyl)-4-propoxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQKGOKXPFDCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180700 | |

| Record name | Ether, alpha-bromo-p-tolyl propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2606-58-8 | |

| Record name | 1-(Bromomethyl)-4-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, alpha-bromo-p-tolyl propyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, alpha-bromo-p-tolyl propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(bromomethyl)-4-propoxybenzene is a substituted aromatic organic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, including its structure, and inferred physical and spectroscopic characteristics based on closely related analogs. Detailed experimental protocols for its likely synthesis and typical reactions are presented, alongside a discussion of its potential reactivity. The guide aims to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

Table 1: Chemical and Predicted Physical Properties of this compound

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₃BrO | Calculated |

| Molecular Weight | 229.11 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not Assigned | Database Search |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogs |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Density | Not Determined | - |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) | Inferred from analogs |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is expected to be the radical bromination of the benzylic position of 4-propoxytoluene. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is a generalized procedure based on established methods for the benzylic bromination of substituted toluenes.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propoxytoluene (1 equivalent), N-bromosuccinimide (1.05-1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: The reaction mixture is heated to reflux. The reaction can be promoted by irradiation with a light source (e.g., a sunlamp or a tungsten lamp).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, and the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Reactivity and Chemical Behavior

This compound is a benzylic bromide, and its reactivity is dominated by the lability of the carbon-bromine bond. The propoxy group at the para position is an electron-donating group, which can influence the reactivity of the benzylic position.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with a wide range of nucleophiles.

Signaling Pathway of Reactivity:

Caption: Nucleophilic substitution pathways for this compound.

-

With Oxygen Nucleophiles: Reacts with water to form the corresponding benzyl alcohol, and with alcohols or phenols to form ethers.

-

With Nitrogen Nucleophiles: Reacts with ammonia, primary, and secondary amines to form benzylamines.

-

With Carbon Nucleophiles: Reacts with cyanide ions to form benzyl cyanides, which can be further hydrolyzed to carboxylic acids. It is also a key substrate for Grignard and organolithium reagents.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometric features can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.4 ppm. - Benzylic protons (-CH₂Br): A singlet around δ 4.5 ppm. - Propoxy group protons (-OCH₂CH₂CH₃): A triplet around δ 3.9 ppm (α-CH₂), a sextet around δ 1.8 ppm (β-CH₂), and a triplet around δ 1.0 ppm (γ-CH₃). |

| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (δ 115-160 ppm). - Benzylic carbon (-CH₂Br): A signal around δ 33 ppm. - Propoxy group carbons (-OCH₂CH₂CH₃): Signals around δ 70 ppm (α-C), δ 22 ppm (β-C), and δ 10 ppm (γ-C). |

| Mass Spec. | - Molecular ion (M⁺) peaks at m/z 228 and 230 with approximately equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). - A significant fragment ion at m/z 149 corresponding to the loss of the bromine atom (M-Br)⁺, which would be the tropylium-like ion. |

Applications in Research and Drug Development

Alkoxy-substituted benzyl bromides are valuable intermediates in organic synthesis. The title compound can be used to introduce the 4-propoxybenzyl group into molecules, which can be a key structural motif in various biologically active compounds. The propoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability. While no specific biological activities have been reported for this compound, related alkoxy-substituted aromatic compounds have shown a wide range of activities, including antimicrobial and anticancer properties.

Safety and Handling

Benzylic bromides are generally considered to be lachrymators and skin irritants. They are also alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a potentially useful, yet undercharacterized, chemical intermediate. This guide provides a foundational understanding of its expected chemical properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its physical and biological properties, which may open new avenues for its application in synthetic and medicinal chemistry.

Synthesis of 1-(bromomethyl)-4-propoxybenzene from p-Propoxytoluene: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 1-(bromomethyl)-4-propoxybenzene from p-propoxytoluene via benzylic bromination. This guide details the underlying chemical principles, experimental protocols, and characterization of the final product.

Introduction

The synthesis of this compound from p-propoxytoluene is a key transformation in organic synthesis, providing a versatile intermediate for the introduction of the 4-propoxybenzyl group in the development of new chemical entities. This transformation is typically achieved through a free-radical halogenation at the benzylic position of the p-propoxytoluene. The most common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. This guide provides a comprehensive overview of this synthesis, including detailed experimental procedures and characterization data.

Reaction Principle

The core of this synthesis is the selective bromination of the benzylic carbon of p-propoxytoluene. This is a radical chain reaction initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. The initiator radical then abstracts a hydrogen atom from the N-Br bond of NBS to generate a bromine radical.

The bromine radical subsequently abstracts a hydrogen atom from the benzylic methyl group of p-propoxytoluene. This step is highly favored due to the formation of a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (present in low concentrations from the reaction of NBS with trace HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. The use of NBS is crucial as it maintains a low, steady concentration of bromine, thus minimizing competing electrophilic aromatic substitution on the electron-rich benzene ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | p-Propoxytoluene | Commercially Available |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Commercially Available |

| Solvent | Carbon Tetrachloride (CCl4) or 1,2-Dichlorobenzene | Commercially Available |

| Reaction Temperature | Reflux (approx. 77 °C for CCl4) or 80 °C | [1][2] |

| Reaction Time | 8 hours | [1][2] |

| Reported Yield | 90-92% | [1][2] |

| Purification Method | Recrystallization or Column Chromatography | [1] |

Detailed Experimental Protocols

Two effective protocols for the synthesis of this compound are presented below.

Protocol 1: Using AIBN in Carbon Tetrachloride[1]

This protocol is based on a standard Wohl-Ziegler bromination procedure.

Materials:

-

p-Propoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of p-propoxytoluene in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.

-

The reaction mixture is refluxed for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated succinimide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., hexane) to afford this compound as a crystalline solid.

Protocol 2: Using AIBN in 1,2-Dichlorobenzene[2]

This protocol offers an alternative solvent to the ozone-depleting carbon tetrachloride.

Materials:

-

p-Propoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

1,2-Dichlorobenzene

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve p-propoxytoluene in 1,2-dichlorobenzene.

-

Add N-bromosuccinimide (2.0 equivalents) and AIBN (0.04 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the succinimide by-product by filtration.

-

The solvent is removed under vacuum.

-

The residue is purified by silica gel column chromatography to yield pure this compound.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Radical Chain Mechanism

Caption: Radical chain mechanism for the benzylic bromination of p-propoxytoluene.

Characterization Data

The final product, this compound, can be characterized by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the propoxy group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen), aromatic protons in the para-substituted region, and a singlet for the benzylic methylene protons. The benzylic protons (-CH₂Br) are expected to appear as a singlet at approximately 4.3-4.5 ppm.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the three carbons of the propoxy group, the four unique carbons of the benzene ring, and the benzylic carbon.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product and show a characteristic isotopic pattern for a monobrominated compound.

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and solvents involved in this synthesis.

References

1-(bromomethyl)-4-propoxybenzene IUPAC name and structure

An In-depth Technical Guide to 1-(bromomethyl)-4-propoxybenzene: IUPAC Name, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a para-substituted aromatic compound of interest in organic synthesis and potential applications in drug discovery and materials science. Due to its bifunctional nature, possessing both a reactive benzylic bromide and a stable propoxy ether, this molecule serves as a valuable building block for the introduction of the 4-propoxybenzyl moiety.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a benzene ring substituted at the 1 and 4 positions with a bromomethyl (-CH₂Br) group and a propoxy (-OCH₂CH₂CH₃) group, respectively.

Chemical Structure:

Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₀H₁₃BrO | - |

| Molecular Weight | 229.11 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | By analogy to similar compounds |

| Boiling Point | > 250 °C | Estimated to be higher than 1-bromo-4-propoxybenzene (approx. 245 °C) |

| Density | ~1.3 g/cm³ | Estimated to be similar to related brominated aromatic ethers |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) | Typical for aryl bromides and ethers |

Synthesis of this compound

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound. These methods leverage fundamental and well-established organic reactions.

Route A: Benzylic Bromination of 4-Propoxytoluene

This approach involves the free-radical bromination of the benzylic methyl group of 4-propoxytoluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the standard method for this transformation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propoxytoluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS to follow the consumption of the starting material. The reaction is typically complete within a few hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Route B: Williamson Ether Synthesis from 4-(Bromomethyl)phenol

This alternative synthesis involves the formation of the ether linkage via a Williamson ether synthesis. This method is particularly useful if 4-(bromomethyl)phenol is a more readily available starting material.

Experimental Protocol:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)phenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, such as potassium carbonate (1.5 equivalents), and stir the suspension.

-

Alkylation: To the resulting phenoxide solution, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting phenol is consumed, as monitored by TLC.

-

Workup: After cooling to room temperature, filter off the inorganic salts. If DMF was used as the solvent, it can be removed under high vacuum. Otherwise, dilute the filtrate with a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to afford the desired this compound.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the two proposed synthetic routes for this compound.

Caption: Synthetic Route A: Benzylic Bromination.

Caption: Synthetic Route B: Williamson Ether Synthesis.

Potential Applications in Research and Development

This compound is a versatile intermediate for organic synthesis. The benzylic bromide is a reactive electrophile suitable for nucleophilic substitution reactions, allowing for the introduction of the 4-propoxybenzyl group onto a wide range of substrates, including amines, alcohols, thiols, and carbanions. This moiety is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The propoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

In materials science, this compound can be used in the synthesis of polymers and functional materials where the 4-propoxybenzyl group can impart specific properties such as thermal stability or liquid crystalline behavior.

Safety and Handling

As a benzylic bromide, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Due to its reactivity, it should be stored in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

A Technical Guide to the Spectroscopic Analysis of 1-(bromomethyl)-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(bromomethyl)-4-propoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a combination of information from analogous compounds and predictive analysis based on established spectroscopic principles. This document also outlines standardized experimental protocols for obtaining such spectra and includes a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.32 | Doublet | 2H | ~8.5 | Ar-H (ortho to -CH₂Br) |

| ~6.88 | Doublet | 2H | ~8.5 | Ar-H (ortho to -OPr) |

| ~4.50 | Singlet | 2H | - | -CH₂ Br |

| ~3.92 | Triplet | 2H | ~6.6 | -OCH₂ CH₂CH₃ |

| ~1.80 | Sextet | 2H | ~7.4 | -OCH₂CH₂ CH₃ |

| ~1.03 | Triplet | 3H | ~7.4 | -OCH₂CH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | C -OPr |

| ~131.0 | C -CH₂Br |

| ~130.0 | Ar-C H (ortho to -CH₂Br) |

| ~115.0 | Ar-C H (ortho to -OPr) |

| ~69.7 | -OC H₂CH₂CH₃ |

| ~33.5 | -C H₂Br |

| ~22.5 | -OCH₂C H₂CH₃ |

| ~10.5 | -OCH₂CH₂C H₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1610, 1510 | Strong | Aromatic C=C Bending |

| ~1245 | Strong | Aryl-O-Alkyl Ether C-O Stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-Alkyl Ether C-O Stretch (symmetric) |

| ~1220 | Medium | -CH₂-Br Wagging |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~620 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 230/232 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 151 | High | [M - Br]⁺ |

| 121 | Medium | [M - Br - C₃H₆]⁺ or [C₇H₇O]⁺ |

| 107 | Medium | [M - Br - C₃H₇]⁺ |

| 93 | Medium | [C₆H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar organic compounds).[1]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[1]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount of the solid sample (a few milligrams) into a clean vial.

-

Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.[3]

-

Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

If the peaks are too intense, the film is too thick. Clean the plate and prepare a new, more dilute sample. If the peaks are too weak, add another drop of the solution to the plate and re-run the spectrum.[3]

-

After analysis, clean the salt plate with a dry solvent and store it in a desiccator.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

The sample is vaporized in a high vacuum environment.[4]

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6]

-

This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (radical cation).[6]

-

-

Mass Analysis and Detection:

-

The newly formed ions are accelerated by an electric field into the mass analyzer.[6]

-

The mass analyzer (e.g., a quadrupole or a magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[6]

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.[5] The most intense peak is designated as the base peak with 100% relative abundance.[5]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound.

Caption: A flowchart of the spectroscopic analysis process.

References

- 1. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 1-(Bromomethyl)-4-phenoxybenzene | C13H11BrO | CID 1514251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-propylbenzene [webbook.nist.gov]

- 6. 4-Bromo-1-methoxy-2-propoxybenzene | C10H13BrO2 | CID 91658498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 1-(bromomethyl)-4-propoxybenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(bromomethyl)-4-propoxybenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages data from the structurally analogous compound, 4-bromobenzyl bromide, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are presented, alongside logical workflows visualized with Graphviz diagrams.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, a haloalkane, is a polar molecule due to the presence of the bromine and oxygen atoms. However, the bulky nonpolar benzene ring and propoxy group also contribute significantly to its overall character. Consequently, it is expected to be soluble in a range of organic solvents and sparingly soluble in water.

Data Presentation: Solubility of a Structural Analog

As a close structural analog, the solubility of 4-bromobenzyl bromide can provide an initial estimate for the behavior of this compound. It is important to note that the propoxy group in the target compound will influence its polarity and hydrogen bonding capabilities, potentially altering its solubility profile compared to the analog.

| Solvent Classification | Solvent | Solubility of 4-bromobenzyl bromide |

| Protic Solvents | Ethanol (hot) | Soluble |

| Ethanol (cold) | Sparingly Soluble | |

| Glacial Acetic Acid | Soluble | |

| Aprotic Solvents | Diethyl Ether | Soluble |

| Dichloromethane | Soluble | |

| Benzene | Soluble | |

| Carbon Disulfide | Soluble | |

| Aqueous Solvent | Water | Sparingly Soluble |

Table 1: Qualitative solubility of 4-bromobenzyl bromide in various organic solvents. This data is presented as a proxy for this compound due to the lack of specific data for the latter.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for various applications in research and development. Below are detailed methodologies for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method provides a rapid and straightforward determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

Test tubes

-

Vortex mixer

-

Pipettes

-

Spatula

-

Compound of interest (e.g., this compound)

-

A selection of organic solvents

Procedure:

-

Add approximately 10-20 mg of the compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

-

If the solid has not dissolved, add another 1 mL of the solvent and repeat the agitation.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method)

This method allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

-

Scintillation vials with caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution by adding an excess amount of the compound to a scintillation vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight of the dissolved solid is achieved.

-

Weigh the dish or vial containing the dried solute.

-

Calculate the solubility in mg/mL or mol/L using the following formula:

Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of supernatant in mL)

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for qualitative solubility determination.

Caption: Workflow for quantitative solubility determination.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding a compound's solubility is a critical first step. Poor solubility can hinder absorption and bioavailability, rendering a potentially effective drug candidate useless. The logical relationship between solubility and drug development progression is illustrated below.

Caption: The critical role of solubility in drug development.

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound. While direct quantitative data remains elusive, the provided information on a structural analog and detailed experimental protocols will empower researchers to effectively characterize this compound for their specific applications.

References

Stability and Storage of 1-(bromomethyl)-4-propoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(bromomethyl)-4-propoxybenzene. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, general principles of benzylic halide reactivity, and established protocols for stability testing.

Core Concepts: Chemical Stability

This compound belongs to the class of benzylic bromides. The reactivity and, consequently, the stability of this compound are largely dictated by the C-Br bond at the benzylic position. This bond is susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation or radical. This inherent reactivity makes the compound prone to degradation via several pathways, primarily nucleophilic substitution and elimination reactions.

Factors Influencing Stability:

-

Nucleophiles: The presence of nucleophiles, such as water, alcohols, amines, and bases, can lead to rapid degradation through SN1 or SN2 substitution reactions.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition reactions.

-

Light: Exposure to light, particularly UV light, can initiate free-radical chain reactions, leading to polymerization or other degradation products.

-

Moisture: As a potent nucleophile, water can hydrolyze the compound to the corresponding benzylic alcohol and hydrobromic acid.

Recommended Storage and Handling

To ensure the integrity of this compound, stringent storage and handling procedures are necessary. The following recommendations are based on best practices for reactive benzylic halides.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Minimizes the rate of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. Use amber or opaque containers. | Avoids light-induced degradation. |

| Container | Use tightly sealed containers made of inert materials (e.g., glass). | Prevents contamination and reaction with container materials. |

| Incompatible Materials | Store away from strong oxidizing agents, bases, amines, and alcohols.[1] | Avoids rapid decomposition and potentially hazardous reactions. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and nucleophilic substitution.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 1-(bromomethyl)-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the hazards and safety precautions for 1-(bromomethyl)-4-propoxybenzene, a benzylic bromide derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from closely related analogues, such as 1-(bromomethyl)-4-ethoxybenzene, and the broader class of benzylic bromides to provide a comprehensive overview of potential risks and safe handling protocols. This information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance, sharing toxicological properties with other benzylic bromides. The primary hazards are associated with its reactivity as an alkylating agent.

GHS Classification (Anticipated, based on analogues):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |

Note: This classification is extrapolated from data for structurally similar compounds and should be treated as a precautionary guideline.

Toxicological Profile

Benzylic bromides are known irritants and lachrymators (tear-inducing agents)[1][2][3]. Their toxicity stems from their ability to act as alkylating agents, reacting with nucleophilic functional groups in biological molecules like DNA, RNA, and proteins. This can lead to cellular damage and potential mutagenicity[4].

Quantitative Toxicity Data (for 1-bromo-4-(bromomethyl)benzene):

| Endpoint | Species | Route | Value |

| LD50 | Rabbit | Dermal | >= 2000 mg/kg |

Source: Safety Data Sheet for Benzene, 1-bromo-4-(bromomethyl)-[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound and related compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use. |

| Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a certified chemical fume hood. If the potential for inhalation exists despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Engineering Controls

All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.

Handling and Storage

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or dust. Use non-sparking tools and ensure adequate ventilation.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[7]

Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up large spills without appropriate training and equipment.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Visualizing a Proactive Approach to Safety

The following diagrams illustrate key logical relationships and workflows for ensuring safety when working with this compound.

Caption: A workflow for identifying and mitigating hazards associated with this compound.

Caption: A protocol for responding to an emergency involving this compound.

Generalized Signaling Pathway of Toxicity for Benzylic Bromides

As alkylating agents, benzylic bromides like this compound can exert their toxicity by covalently modifying biological macromolecules. The following diagram illustrates this general mechanism.

References

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl Bromide [commonorganicchemistry.com]

- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 4. Mutagenicity of benzylic acetates, sulfates and bromides of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Benzylic Bromination of 4-Propoxytoluene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and relevant data for the benzylic bromination of 4-propoxytoluene. This reaction is a cornerstone of synthetic chemistry, enabling the functionalization of the benzylic position for the synthesis of various pharmaceutical and chemical intermediates.

Core Reaction Mechanism: Free-Radical Halogenation

The benzylic bromination of 4-propoxytoluene proceeds via a free-radical chain mechanism, most commonly facilitated by N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[1][2] This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][3] The C-H bonds at the benzylic position are weaker than other sp³ hybridized C-H bonds, further favoring this reaction pathway.[3]

The mechanism is characterized by three distinct stages: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of the radical initiator or the N-Br bond of NBS to generate a small number of radicals.[4] These radicals initiate the chain reaction. In the presence of trace amounts of HBr, NBS can also produce a low, steady concentration of molecular bromine (Br₂).[3][5] UV light or heat then cleaves the Br-Br bond homolytically to form two bromine radicals (Br•).[3][6]

-

Propagation: This is a two-step cyclic process.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-propoxytoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 4-propoxybenzyl radical and hydrogen bromide (HBr).[4]

-

The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the desired product, 4-propoxybenzyl bromide, and a new bromine radical, which continues the chain reaction.[4][6]

-

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical.

The use of NBS is critical for the success of this reaction as it maintains a very low concentration of Br₂.[1][3] This suppresses competitive electrophilic addition reactions to the aromatic ring, which would be favored at higher Br₂ concentrations.[2]

Reaction Pathway Diagram

Caption: Free-radical mechanism for the benzylic bromination of 4-propoxytoluene.

Experimental Protocols

While specific protocols for 4-propoxytoluene are not extensively published, a general and reliable procedure can be adapted from methods used for similarly substituted toluenes. The Wohl-Ziegler reaction is the most common approach.[1][2]

General Protocol for Benzylic Bromination using NBS

Materials:

-

4-Propoxytoluene (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)

-

Radical Initiator: Azobisisobutyronitrile (AIBN) (0.02 - 0.05 equivalents)

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)[7][8] (Note: Carbon tetrachloride (CCl₄) was traditionally used but is now phased out due to toxicity[1][2])

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-propoxytoluene and the chosen solvent (e.g., CH₃CN).

-

Reagent Addition: Add N-bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent, e.g., ~82°C for acetonitrile) with vigorous stirring. The reaction can be monitored by TLC or GC. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide, which floats.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature, then cool further in an ice bath.

-

The succinimide byproduct will precipitate. Remove it by vacuum filtration and wash the solid with a small amount of cold solvent.

-

Combine the filtrate and washings. Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or succinimide.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from hexane) or column chromatography on silica gel to yield pure 4-propoxybenzyl bromide.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for benzylic bromination.

Quantitative Data

Quantitative data for the benzylic bromination of 4-propoxytoluene specifically is scarce in the literature. However, data from analogous reactions with substituted toluenes provides a strong indication of expected yields and conditions. The electron-donating nature of the propoxy group is not expected to significantly hinder the radical mechanism at the benzylic position, provided appropriate radical conditions are maintained.

| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Reference |

| Toluene | NBS | AIBN, heat | CCl₄ | High | [9] |

| Ethyl 4-methylbenzoate | Liquid Bromine | Heat (136-140°C) | None | ~86% | [10] |

| p-Toluic Acid | NBS | Visible Light (10W LED) | CH₃CN | 77% (mean) | [8] |

| 2,6,7-trimethyl-quinazolinone | NBS | Photo-initiated | CH₂Cl₂ | 80% | [7] |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN, 80°C | 1,2-Dichlorobenzene | 90% | [11] |

Table 1: Reported yields for benzylic bromination of various toluene derivatives.

The data indicates that high yields are achievable for a range of substituted toluenes under various conditions. For 4-propoxytoluene, yields in the range of 75-90% can be reasonably expected with an optimized procedure. The choice of solvent has evolved, with safer alternatives like acetonitrile, dichloromethane, and 1,2-dichlorobenzene replacing the historically used but toxic carbon tetrachloride.[7][8][11]

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybenzene, an aromatic ether, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its reactivity is largely dictated by the electron-donating propoxy group, which activates the benzene ring towards electrophilic attack and directs incoming substituents to the ortho and para positions. This guide provides a comprehensive overview of the core electrophilic substitution reactions of 4-propoxybenzene, including nitration, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of these reactions.

The propoxy group, an ortho-, para-director, significantly influences the regioselectivity of these reactions. This directing effect is a consequence of the resonance stabilization of the carbocation intermediate, also known as the arenium ion or sigma complex, formed during the substitution process. The lone pair of electrons on the oxygen atom of the propoxy group can be delocalized into the benzene ring, creating areas of high electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Core Electrophilic Substitution Reactions

The primary electrophilic substitution reactions of 4-propoxybenzene are summarized below. While specific quantitative data for 4-propoxybenzene is not extensively available in the literature, the reactivity is analogous to that of anisole (methoxybenzene), a closely related and well-studied compound. The data presented for anisole can be considered a reliable indicator of the expected outcomes for 4-propoxybenzene.

General Mechanism of Electrophilic Aromatic Substitution

The fundamental mechanism for electrophilic aromatic substitution on 4-propoxybenzene proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate.

Caption: General mechanism of electrophilic aromatic substitution on 4-propoxybenzene.

Nitration

Nitration of 4-propoxybenzene introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the activating and ortho-, para-directing nature of the propoxy group, the reaction is expected to be rapid and yield a mixture of 2-nitro-4-propoxybenzene and 4-nitro-1-propoxybenzene.

Quantitative Data (Based on analogy with Anisole)

| Reaction | Electrophile | Reagents & Conditions | Major Products | Isomer Ratio (ortho:para) | Yield |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0-10 °C | 2-Nitro-4-propoxybenzene, 4-Nitro-1-propoxybenzene | ~30:70 | High |

Experimental Protocol (General Procedure)

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Reaction: To the chilled nitrating mixture, add 4-propoxybenzene dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours). Pour the mixture onto crushed ice.

-

Work-up: The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to separate the ortho and para isomers.

Caption: Experimental workflow for the nitration of 4-propoxybenzene.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Bromination, for instance, is typically achieved using bromine in the presence of a Lewis acid catalyst like FeBr₃ or in a polar solvent like acetic acid. The reaction is expected to be highly regioselective, favoring the para-substituted product due to the steric hindrance of the propoxy group at the ortho positions.

Quantitative Data (Based on analogy with Anisole)

| Reaction | Electrophile | Reagents & Conditions | Major Products | Isomer Ratio (ortho:para) | Yield |

| Bromination | Br⁺ | Br₂, FeBr₃ or Acetic Acid, Room Temp. | 2-Bromo-4-propoxybenzene, 4-Bromo-1-propoxybenzene | ~10:90 | High |

Experimental Protocol (General Procedure for Bromination)

-

Dissolution: Dissolve 4-propoxybenzene in a suitable solvent (e.g., glacial acetic acid or a non-polar solvent like carbon tetrachloride if using a Lewis acid).

-

Addition of Bromine: To the stirred solution, add a solution of bromine in the same solvent dropwise at room temperature. The red-brown color of bromine should disappear as it reacts.

-

Reaction Completion: Continue stirring until the reaction is complete, which can be monitored by the persistence of the bromine color.

-

Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine. If a Lewis acid was used, the mixture should be washed with water.

-

Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The product can be purified by distillation or recrystallization.

Caption: Logical relationship in the halogenation of 4-propoxybenzene.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). A significant drawback of this reaction is the potential for carbocation rearrangements to form more stable carbocations, leading to a mixture of products. Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. Using a bulky alkylating agent can favor para-substitution due to steric hindrance.

Quantitative Data (General Expectation)

| Reaction | Electrophile | Reagents & Conditions | Major Products | Isomer Ratio (ortho:para) | Yield |

| Alkylation | R⁺ (Carbocation) | Alkyl Halide, AlCl₃ | Mixture of alkylated products (ortho, para, and rearranged) | Variable, para favored with bulky groups | Moderate to High |

Experimental Protocol (General Procedure)

-

Catalyst Suspension: Suspend anhydrous aluminum chloride in an excess of 4-propoxybenzene (which can also act as the solvent) in a flask equipped with a stirrer and a reflux condenser.

-

Alkyl Halide Addition: Add the alkyl halide dropwise to the stirred suspension at a controlled temperature (often at or below room temperature).

-

Reaction: After the addition, the mixture is stirred for a period of time, sometimes with gentle heating, to complete the reaction.

-

Work-up: The reaction mixture is cooled and then cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried. The product is isolated by fractional distillation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a more controlled reaction that introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The resulting acyl-substituted product is less reactive than the starting material, preventing polyacylation. The reaction is highly regioselective, with the para-isomer being the predominant product.

Quantitative Data (Based on analogy with Anisole)

| Reaction | Electrophile | Reagents & Conditions | Major Products | Isomer Ratio (ortho:para) | Yield |

| Acylation | R-C=O⁺ (Acylium ion) | Acyl Halide/Anhydride, AlCl₃ | 4-Propoxyacetophenone | Highly para-selective (>95%) | High |

Experimental Protocol (General Procedure for Acetylation)

-

Complex Formation: In a dry flask, add anhydrous aluminum chloride to a solvent such as dichloromethane or nitrobenzene, followed by the dropwise addition of acetyl chloride, keeping the temperature low.

-

Substrate Addition: To this stirred mixture, add 4-propoxybenzene dropwise at a controlled temperature.

-

Reaction: The reaction mixture is then stirred at room temperature or with gentle heating for a specified duration.

-

Work-up: The mixture is poured onto ice-cold dilute hydrochloric acid to hydrolyze the aluminum complex.

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and the solvent evaporated. The resulting 4-propoxyacetophenone can be purified by recrystallization or distillation.

Caption: Comparison of Friedel-Crafts Alkylation and Acylation pathways.

Conclusion

Potential Applications of 1-(bromomethyl)-4-propoxybenzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-4-propoxybenzene is a versatile, yet underexplored, synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a reactive benzylic bromide and a lipophilic propoxy group makes it an attractive building block for the synthesis of novel bioactive molecules. This technical guide explores the core applications of this compound, detailing its potential use in the construction of diverse molecular scaffolds. While direct biological data on this specific compound is limited in publicly available literature, this document extrapolates its potential from the well-established roles of its constituent functional groups in drug design and discovery. We provide detailed hypothetical experimental protocols, summarize relevant quantitative data from structurally similar compounds, and present visualizations of synthetic and biological pathways to guide researchers in harnessing the potential of this valuable chemical entity.

Introduction: The Medicinal Chemistry Context

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Success in this endeavor often hinges on the availability of versatile chemical building blocks that can be readily incorporated into diverse molecular architectures. This compound emerges as such a candidate, offering a strategic combination of features:

-

The Benzylic Bromide Moiety: This functional group is a highly reactive electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-propoxybenzyl group onto a wide range of nucleophilic scaffolds, such as amines, phenols, thiols, and carbanions. This is a common strategy for building molecular complexity in drug discovery programs.

-

The 4-Propoxybenzene Moiety: The propoxy group imparts several desirable characteristics to a potential drug candidate. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The alkoxybenzene motif is a common feature in many approved drugs and is known to engage in favorable interactions with various biological targets. The introduction of bromine into a molecule can also influence its pharmacokinetic and pharmacodynamic properties, sometimes leading to enhanced potency or altered metabolism.[1][2]

This guide will focus on the potential applications of this compound as a synthetic intermediate for the creation of new chemical entities with potential therapeutic value.

Potential Therapeutic Targets and Applications

While no specific biological activity has been extensively reported for derivatives of this compound, the structural motifs it can generate are prevalent in molecules targeting a range of diseases. Based on the known activities of compounds containing alkoxybenzene and benzyl-substituted moieties, potential therapeutic areas for derivatives of this compound could include:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature alkoxybenzene groups that occupy hydrophobic pockets in the target protein. For instance, alkoxy flavone derivatives have shown antitumor activity through the activation of caspases.[3][4]

-

Infectious Diseases: The lipophilicity imparted by the propoxy group can be advantageous for developing antibacterial and antifungal agents that need to penetrate microbial cell walls.

-

Inflammation and Immunology: Alkoxy-substituted aromatic rings are found in a number of anti-inflammatory compounds. For example, derivatives of 2,4,5-trimethylpyridin-3-ol with alkoxy groups have been investigated for their activity against inflammatory bowel disease.

-

Central Nervous System (CNS) Disorders: The ability to tune lipophilicity is crucial for designing drugs that can cross the blood-brain barrier. Substituted phenethylamines and related structures with alkoxy groups are well-known classes of CNS-active compounds.[5]

Synthetic Utility and Experimental Protocols

The primary utility of this compound in medicinal chemistry is as an alkylating agent. Its benzylic bromide is susceptible to SN2 displacement by a variety of nucleophiles. Below are detailed, representative experimental protocols for key transformations.

O-Alkylation of Phenols (Williamson Ether Synthesis)

This reaction is fundamental for the synthesis of diaryl ethers, a common motif in bioactive molecules.

Experimental Protocol:

-

To a solution of a substituted phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (K₂CO₃, 2.0 eq.).

-

The mixture is stirred at room temperature for 15 minutes.

-

This compound (1.1 eq.) is added, and the reaction mixture is heated to 60 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water (3x) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-propoxybenzyl ether.[6][7]

N-Alkylation of Heterocycles

This protocol is applicable to a wide range of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and indoles, which are privileged scaffolds in medicinal chemistry.

Experimental Protocol:

-

To a solution of the N-heterocycle (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.1 eq.) in THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

-

The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl).

-

The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the N-(4-propoxybenzyl) heterocycle.

Quantitative Data from Structurally Related Compounds

To provide a perspective on the potential biological activity of molecules derived from this compound, the following table summarizes the in vitro activity of structurally related compounds containing alkoxybenzene moieties. It is important to note that this data is for illustrative purposes and the activity of new derivatives will be highly dependent on the overall molecular structure.

| Compound Class | Target/Assay | Representative IC₅₀/GI₅₀ (µM) | Reference |

| Alkoxy Flavone Derivatives | Antitumor (MCF-7 cell line) | 3.17 - 10.78 | [3][4] |

| 4-(4-Benzyloxy)phenoxypiperidines | LSD1 Inhibition | 4 | |

| 4-Substituted Benzophenone Ethers | Antileishmanial (L. major) | 1.19 - 82.30 (µg/mL) | [2] |

Visualizing Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate library.

Hypothetical Signaling Pathway

Derivatives of this compound could potentially be designed to inhibit a signaling pathway implicated in cancer, such as the Raf-MEK-ERK pathway. The 4-propoxybenzyl moiety could be designed to bind to a hydrophobic pocket of a kinase like BRAF.

Conclusion

This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its straightforward reactivity, combined with the favorable physicochemical properties it can impart to a molecule, makes it a valuable tool for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. While direct biological data for this specific compound is scarce, the principles of medicinal chemistry and the known bioactivities of related structures strongly suggest that derivatives of this compound are worthy of further investigation in drug discovery programs. The synthetic protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. web.mnstate.edu [web.mnstate.edu]

Synthesis of 1-(bromomethyl)-4-propoxybenzene: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 1-(bromomethyl)-4-propoxybenzene, a key intermediate in various chemical syntheses. The document details established methodologies, presents quantitative data for analogous transformations, and outlines detailed experimental protocols. The synthesis of this compound is primarily approached through two main pathways: the radical bromination of 4-propoxytoluene and the conversion of 4-propoxybenzyl alcohol into the corresponding bromide.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: Benzylic Bromination of 4-Propoxytoluene

This approach involves the free-radical bromination of the benzylic methyl group of 4-propoxytoluene. The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under photolytic or thermal conditions. The reaction is typically carried out in a non-polar solvent to suppress competitive electrophilic aromatic bromination.

Caption: Synthetic Route 1: Benzylic Bromination.

Route 2: Conversion of 4-Propoxybenzyl Alcohol

This pathway utilizes 4-propoxybenzyl alcohol as the starting material, which is then converted to the target benzyl bromide. Several reagents are effective for this transformation, including phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and reagents for the Appel reaction, such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). These methods generally proceed via nucleophilic substitution.

Caption: Synthetic Route 2: From 4-Propoxybenzyl Alcohol.

Quantitative Data Summary

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Methylbenzonitrile | NBS, AIBN, CCl₄ | 4-(Bromomethyl)benzonitrile | 90% | [1] |

| Substituted Benzyl Alcohol | PBr₃, DCM | Substituted Benzyl Bromide | >90% (typical) | [2][3] |

| General Alcohol | PPh₃, CBr₄, DCM | Alkyl Bromide | High (typical) | [4][5] |

Experimental Protocols

The following are detailed, representative experimental protocols for the two primary synthetic routes. These protocols are adapted from established procedures for structurally similar compounds and should be considered as a starting point for optimization.

Protocol 1: Benzylic Bromination of 4-Propoxytoluene with NBS

This protocol is adapted from the benzylic bromination of 4-methylbenzonitrile.[1]

Workflow:

Caption: Workflow for Benzylic Bromination.

Materials:

-

4-Propoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxytoluene (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of AIBN (e.g., 0.02-0.05 equivalents) to the solution.

-

Heat the mixture to reflux and maintain reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC. The reaction can be initiated with a UV lamp if desired.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

Protocol 2: Conversion of 4-Propoxybenzyl Alcohol with PBr₃

This protocol is a general procedure for the conversion of primary alcohols to bromides using phosphorus tribromide.[2][3]

Workflow:

Caption: Workflow for Alcohol to Bromide Conversion.

Materials:

-

4-Propoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propoxybenzyl alcohol (1 equivalent) in anhydrous diethyl ether or DCM.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly pouring it over crushed ice or into ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify this compound by vacuum distillation or column chromatography on silica gel.

Conclusion